(R)-(-)-PK 11195

Descripción

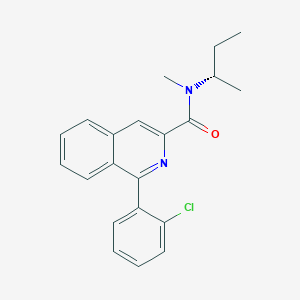

(R)-(-)-PK 11195 is a high-affinity, selective antagonist of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). It is an isoquinoline carboxamide derivative that binds to mitochondrial outer membranes and is widely used in positron emission tomography (PET) imaging to detect neuroinflammation and TSPO expression in pathologies such as neurodegenerative diseases, brain tumors, and neuropsychiatric disorders .

Propiedades

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-(-)-PK 11195 is a selective ligand for the translocator protein (TSPO), which is implicated in various biological processes including neuroinflammation, neuroprotection, and mitochondrial function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biodistribution, and therapeutic potential based on diverse research studies.

This compound binds to TSPO, which is primarily expressed in activated microglia and astrocytes in the central nervous system (CNS). The binding of PK 11195 to TSPO modulates various cellular functions, including:

- Regulation of Neuroinflammation : PK 11195 has been shown to inhibit microglial activation, reducing the release of pro-inflammatory cytokines. This effect is crucial in conditions such as Alzheimer's disease and multiple sclerosis where neuroinflammation plays a significant role in disease progression .

- Neuroprotection : Studies indicate that PK 11195 can protect against cognitive deficits induced by lipopolysaccharide (LPS) through inhibition of autophagy and mitochondrial damage in animal models . It decreases the expression of autophagy-related proteins, suggesting a role in preserving neuronal integrity during inflammatory responses.

Biodistribution Studies

Research utilizing positron emission tomography (PET) with radiolabeled this compound has provided insights into its biodistribution and pharmacokinetics:

- Biodistribution : A study reported that this compound predominantly accumulates in organs such as the liver, kidneys, gallbladder, and urinary bladder. In humans, the highest uptake was observed in the liver and gallbladder, with lower levels in the brain and lungs .

- Metabolism : The compound is metabolized into several radioactive metabolites, including 11C-formaldehyde. The parent compound constitutes approximately 70% of the circulating metabolites during PET imaging .

Table 1: Biodistribution Data of this compound

Case Studies and Clinical Applications

Several clinical studies have explored the use of this compound in various neurological conditions:

- Alzheimer's Disease : PET imaging with this compound has been utilized to visualize neuroinflammation in Alzheimer's patients. Increased binding to TSPO correlates with disease severity, indicating its potential as a biomarker for monitoring disease progression .

- Multiple Sclerosis : Research evaluating non-invasive PET quantification methods for measuring this compound uptake in multiple sclerosis patients suggests that it may serve as a valuable tool for assessing inflammatory activity within the CNS .

Research Findings

Recent findings have highlighted the compound's protective effects against cognitive impairment:

Aplicaciones Científicas De Investigación

(R)-(-)-PK 11195, commonly known as PK11195, is a chemical compound primarily utilized as a ligand for the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is expressed in various tissues, including the brain, and is upregulated during neuroinflammation . Consequently, PK11195 has found significant applications in scientific research, particularly in neuroimaging and the study of neuroinflammatory conditions .

Scientific Research Applications

Neuroimaging: PK11195 is extensively used in positron emission tomography (PET) studies to visualize and quantify microglial activation in vivo in the human brain . Microglial activation is a key indicator of neuroinflammation, which is implicated in various neurological and psychiatric disorders .

- PET Imaging: 11C]-( R)-PK11195 PET studies has been approached by normalization of the uptake to a reference region or by application of the simplified reference tissue model (SRTM) .

Study of Neurological Disorders: Due to its ability to bind to TSPO, which is overexpressed in neuroinflammatory conditions, PK11195 is used to study various neurological disorders .

- Multiple Sclerosis (MS): PK11195 has been used to evaluate non-invasive PET quantification methods for (R)-$$11C]PK11195 uptake measurement in MS patients .

- Alzheimer's Disease, Parkinson's Disease, Epilepsy, Encephalitis and other central nervous system (CNS) disorders: Increased TSPO binding has been observed in patients with these diseases . $$11C](R)-PK11195 binding to TSPO has been suggested as a potential biomarker of neuroinflammatory and neurodegenerative processes .

- Cognitive Dysfunction: PK11195 may alleviate the damage of LPS-induced cognitive dysfunction of rats by inhibiting microglia activation and autophagy .

Anti-inflammatory Research: PK 11195 exhibits both preventative and therapeutic effects and may be the prototype of a new class of anti-inflammatory agents .

Análisis De Reacciones Químicas

Radiolabeling Reactions

(R)-[11C]PK 11195 is synthesized for PET imaging through the following optimized steps:

Table 2: Radiolabeling Parameters

-

Critical factors :

In Vitro Binding Interactions

(R)-PK 11195 exhibits high-affinity binding to TSPO, validated through competitive displacement assays:

Table 3: Binding Assay Data

| Radioligand | Concentration (nM) | Nonspecific Binding Agent | Specific Binding (fmol/10^6 cells) | Source |

|---|---|---|---|---|

| [3H]PK 11195 | 0.70 | 3 µM PK 11195 | 18.5 ± 2.3 | |

| [3H]PBR28 | 0.40 | 3 µM PK 11195 | 8.9 ± 1.7 |

-

Mechanistic insights :

Chemical Stability and Degradation

-

Stability in solution : (R)-[11C]PK 11195 remains stable in ethanol-saline mixtures (10% ethanol) for >2 hours post-synthesis .

-

Degradation pathways : No significant decomposition observed under physiological pH (7.4) or during sterilization via 0.22 μm filtration .

Interaction with ABC Transporters

(R)-PK 11195 modulates efflux activity of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) through direct binding:

Comparación Con Compuestos Similares

Key Differences in Binding Properties

- Specificity in Human Studies: [¹¹C]PBR28 shows marked differences in binding between "binders" and "non-binders" (individuals with low TSPO affinity due to genetic polymorphisms). In contrast, [¹¹C]-(R)-PK 11195 fails to distinguish these groups in vivo due to its low specific signal .

Functional and Clinical Implications

- Neuroinflammation Imaging: [¹¹C]PBR28 outperforms [¹¹C]-(R)-PK 11195 in detecting microglial activation due to its higher specific binding and signal-to-noise ratio .

- Peripheral Organ Uptake : Pre-blocking with unlabeled PBR28 reduces [¹¹C]-(R)-PK 11195 uptake in the heart, lungs, and spleen by 38–76%, indicating shared binding sites but divergent pharmacokinetics .

Comparison with Ro5-4864 (Classical Benzodiazepine Ligand)

- Steroidogenesis Modulation : PK 11195 requires higher doses (40 mg·kg⁻¹) to match the neurosteroid-enhancing effects of CB 34 (25 mg·kg⁻¹), highlighting its lower efficacy in TSPO-mediated steroid synthesis .

- Therapeutic Applications : Ro5-4864 shows superior neuroprotection in models of kainic acid-induced neuronal loss, while PK 11195 specifically reduces microglial activation .

Comparison with CB 34 (Imidazopyridine Derivative)

- Mechanistic Divergence : CB 34 and PK 11195 bind to distinct conformational states of TSPO, as pre-treatment with PK 11195 inhibits CB 34’s steroidogenic effects .

Critical Research Findings and Controversies

ABC Transporter Hypothesis: Early speculation that ABC transporters limit [¹¹C]-(R)-PK 11195 brain uptake was disproven, as neither PK 11195 nor PBR28 are substrates for ABCB1, ABCG2, or ABCC1 .

Non-Binder Phenomenon: Up to 10% of humans are "non-binders" for PBR28 due to TSPO polymorphisms, but PK 11195 retains binding in these individuals, suggesting its insensitivity to TSPO genetic variability .

Q & A

Q. What are the primary biochemical mechanisms of (R)-(-)-PK 11195 in targeting the translocator protein (TSPO)?

this compound acts as a high-affinity antagonist for the 18 kDa translocator protein (TSPO), a mitochondrial membrane protein implicated in neuroinflammation and cellular stress responses. Its binding to TSPO inhibits interactions with endogenous ligands like cholesterol, modulating mitochondrial permeability and oxidative metabolism . Methodologically, binding affinity studies using radiolabeled [³H]PK 11195 in leukocyte membranes or astrocyte homogenates are critical for quantifying receptor-ligand interactions . Competition assays with other TSPO ligands (e.g., Ro5-4864) further elucidate its specificity .

Q. How is this compound utilized in PET imaging for neuroinflammatory or oncological studies?

In positron emission tomography (PET), carbon-11-labeled this compound ([¹¹C]-(R)-PK 11195) is used to detect TSPO overexpression in gliomas and neuroinflammatory lesions. Experimental protocols involve intravenous injection followed by dynamic PET scans (e.g., 60–90 minutes post-injection). Regions of interest (ROIs) are analyzed using standardized uptake values (SUVs) and tumor-to-normal tissue ratios (e.g., tumor/gray matter ratio ~2:1 in glioblastoma) . Control experiments with unlabeled PK 11195 validate specificity by blocking TSPO binding sites .

Advanced Research Questions

Q. Why does [¹¹C]-(R)-PK 11195 exhibit lower specific binding in vivo compared to ligands like [¹¹C]PBR28?

Despite comparable in vitro affinity (Ki ~4.35 nM for PK 11195 vs. ~0.94 nM for PBR28), [¹¹C]-(R)-PK 11195 shows ~80-fold lower specific binding in monkey brains due to high nonspecific binding and rapid plasma clearance . Methodological strategies include:

- Pre-blocking studies : Administering non-radioactive PBR28 reduces peripheral TSPO occupancy, indirectly increasing brain uptake via altered plasma pharmacokinetics .

- Arterial input function correction : Quantifies total binding (VT) and distinguishes specific binding (VS) using metabolite-corrected plasma data .

Q. How do structural dynamics of this compound influence its binding to TSPO?

Solution NMR and quantum chemical calculations reveal that this compound exists in equilibrium between four stable isomers (E/Z configurations). The E-isomer predominates (~0.4 kcal/mol more stable) and aligns with TSPO’s binding pocket, as shown by ¹³C/¹H chemical shift correlations . Experimental validation involves synthesizing isomerically pure analogs and comparing binding affinities via saturation assays. Structural insights guide ligand optimization for improved TSPO selectivity .

Q. What methodological approaches resolve discrepancies in TSPO binding data across pathologies (e.g., hepatic encephalopathy vs. gliomas)?

In hepatic encephalopathy, TSPO density increases (~48% in frontal cortex) due to astrocytic mitochondrial proliferation, detectable via [³H]PK 11195 autoradiography in postmortem brain homogenates . In gliomas, in vivo PET with [¹¹C]-(R)-PK 11195 shows variable uptake (8/10 patients), likely due to heterogeneous TSPO expression . Discrepancies are addressed by:

Q. How can researchers differentiate TSPO “binders” and “non-binders” using this compound?

Unlike [¹¹C]PBR28, which detects non-binders (~10% of humans) across all TSPO-rich organs, [¹¹C]-(R)-PK 11195 identifies non-binders only in the heart and lungs (p < 0.01) due to its high nonspecific binding obscuring brain/kidney differences . Methodological solutions include:

- Whole-body PET imaging : Comparing SUV•min (time-activity curve area) between binders/non-binders .

- In vitro displacement assays : Using leukocyte membranes from non-binders to assess [³H]PK 11195 displacement by PBR28, revealing affinity differences (Ki ~67 nM vs. ~6.1 nM in binders) .

Methodological Considerations

Q. What experimental designs optimize quantification of this compound binding in dynamic PET studies?

- Baseline vs. blocked scans : Pre-administration of unlabeled ligand (e.g., PBR28) reduces nonspecific binding, enabling VS estimation .

- Kinetic modeling : Two-tissue compartmental models with arterial input functions improve VT and VS accuracy, particularly in low-specificity regions like the brain .

Q. How do ABC transporters influence this compound pharmacokinetics in CNS studies?

Despite initial hypotheses, neither this compound nor PBR28 are substrates for ABCB1, ABCG2, or ABCC1 transporters. This is confirmed via in vitro assays using cells overexpressing these transporters, ruling out BBB efflux as a cause of low brain uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.